![molecular formula C16H9Cl2NO3 B1348979 2-[2-(2,4-Dichlorphenyl)-2-oxoethyl]-1H-isoindol-1,3(2H)-dion CAS No. 65146-53-4](/img/structure/B1348979.png)
2-[2-(2,4-Dichlorphenyl)-2-oxoethyl]-1H-isoindol-1,3(2H)-dion
Übersicht
Beschreibung
“2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C16H9Cl2NO3 . It has a molecular weight of 334.1 g/mol . The compound is also known by several synonyms, including “65146-53-4”, “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione”, and “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione” among others .
Molecular Structure Analysis
The molecular structure of “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” can be represented by the InChI string: InChI=1S/C16H9Cl2NO3/c17-9-5-6-12 (13 (18)7-9)14 (20)8-19-15 (21)10-3-1-2-4-11 (10)16 (19)22/h1-7H,8H2 . This string encodes the molecular structure in a standard format that can be used to generate a 2D or 3D representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” include a molecular weight of 334.1 g/mol . The compound has a XLogP3-AA value of 3.6, which is a measure of its lipophilicity . It has zero hydrogen bond donors and three hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Mittel
Diese Verbindungen und ihre Derivate sind vielversprechende entzündungshemmende Mittel, die in der Lage sind, selektiv das COX-2-Enzym zu hemmen . Damit sind sie potenzielle Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Chemotherapeutische Mittel
1,3,5-Oxadiazinderivate, zu denen diese Verbindungen gehören, wurden als potenzielle chemotherapeutische Mittel untersucht . Sie könnten zur Behandlung verschiedener Krebsarten eingesetzt werden.
Antibakterielle Mittel
1,3,5-Oxadiazinderivate haben ebenfalls Potenzial als antibakterielle Mittel gezeigt . Sie könnten bei der Entwicklung neuer Antibiotika zur Bekämpfung von bakteriellen Infektionen eingesetzt werden.
Antifungalmittel
In ähnlicher Weise könnten diese Verbindungen bei der Entwicklung von Antimykotika eingesetzt werden . Dies könnte besonders nützlich sein bei der Behandlung von Pilzinfektionen, die gegen aktuelle Behandlungen resistent sind.
Landwirtschaftliche Anwendungen
1,3,5-Oxadiazinderivate sind für die Landwirtschaft als Insektizide, Herbizide und Substanzen mit larvizider Wirkung von Interesse . Diese Verbindungen könnten zum Schutz von Nutzpflanzen vor Schädlingen und Krankheiten eingesetzt werden.
Organische Synthese
Diese Verbindungen sind nicht nur als biologisch aktive Substanzen, sondern auch als Synthons oder Katalysatoren für die organische Synthese von Interesse . So wurden 1,3,5-Oxadiazine zur Gewinnung von ionischen Flüssigkeiten, Polymeren und Sprengstoffen verwendet .
Zukünftige Richtungen
The future directions for research on “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” are not clear from the available literature. However, given the wide range of biological activities exhibited by structurally similar compounds, it could be of interest in the development of new pharmaceuticals or other applications .
Biochemische Analyse
Biochemical Properties
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent alterations in metabolic flux.
Cellular Effects
The effects of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.
Molecular Mechanism
At the molecular level, 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione exerts its effects through specific binding interactions with biomolecules . It binds to the active sites of enzymes, leading to enzyme inhibition or activation depending on the context. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biological effects.
Dosage Effects in Animal Models
The effects of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione vary with different dosages in animal models . At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, it can lead to toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without inducing toxicity.
Metabolic Pathways
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it can affect the levels of key metabolites, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding these factors is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in its activity and function . It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical effects.
Eigenschaften
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-9-5-6-12(13(18)7-9)14(20)8-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCLERVOOCVHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353101 | |
| Record name | 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65146-53-4 | |
| Record name | 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

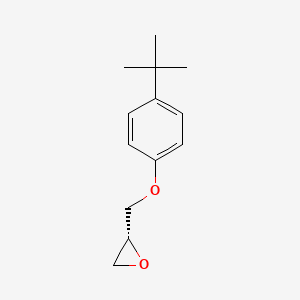
![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)
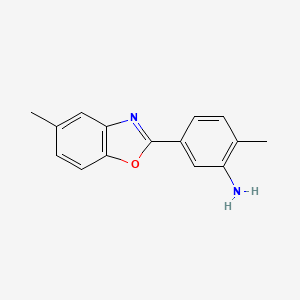
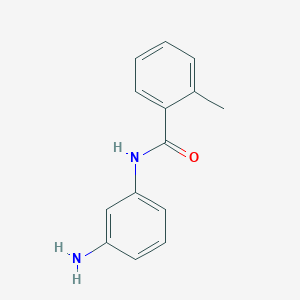

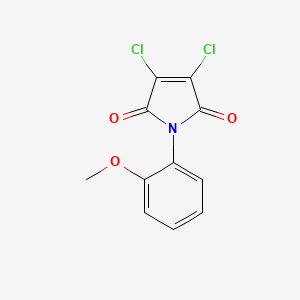
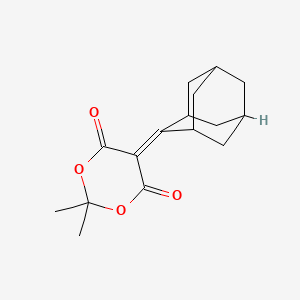
![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

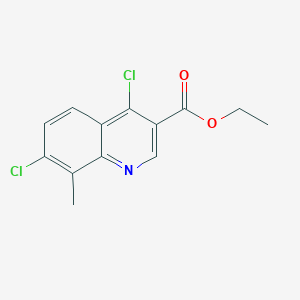
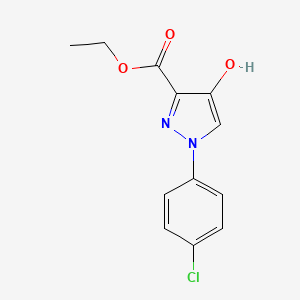
![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)